![molecular formula C14H21NO2 B168490 Ethyl 3-(benzylamino)-3-methylbutanoate CAS No. 17945-54-9](/img/structure/B168490.png)
Ethyl 3-(benzylamino)-3-methylbutanoate
Overview
Description
Ethyl 3-(benzylamino)-3-methylbutanoate is an organic compound with the molecular formula C13H19NO2. It is a derivative of butanoic acid, featuring a benzylamino group and an ethyl ester functional group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(benzylamino)-3-methylbutanoate typically involves the reaction of benzylamine with an appropriate ester precursor. One common method is the aza-Michael addition of benzylamine to α,β-unsaturated esters. This reaction can be catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under solvent-free conditions, which enhances the reaction efficiency and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(benzylamino)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Conversion to benzyl alcohol derivatives.
Substitution: Formation of halogenated benzyl derivatives.
Scientific Research Applications
Ethyl 3-(benzylamino)-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Ethyl 3-(benzylamino)-3-methylbutanoate involves its interaction with specific molecular targets. The benzylamino group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Ethyl 3-(benzylamino)propanoate: Similar structure but with a shorter carbon chain.
Methyl 3-(benzylamino)-3-methylbutanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its longer carbon chain compared to similar compounds may influence its solubility and interaction with biological targets .
Biological Activity
Ethyl 3-(benzylamino)-3-methylbutanoate is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and applications in drug development, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₉NO₂
- Molecular Weight : Approximately 221.29 g/mol
- Functional Groups : Ethyl ester and benzylamino group
The compound's structure contributes to its reactivity and interactions with biological systems, making it a subject of interest in pharmacological studies.
This compound exhibits biological activity through several mechanisms:
- Enzyme Interaction : The benzylamino group allows for interaction with various enzymes, potentially inhibiting or modulating their activity.
- Hydrolysis : The ester group can undergo hydrolysis, releasing active metabolites that may exert biological effects.
- Binding Affinities : Preliminary studies suggest that the compound may bind to specific receptors or enzymes, influencing cellular processes.
Biological Activities
Research indicates that this compound possesses a range of biological activities:
- Antimicrobial Activity : Studies have suggested potential antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Activity : The compound has been evaluated for its anticancer effects, particularly in inhibiting cell proliferation in various cancer cell lines. For example, analogues of the compound have shown promising results in the NCI 60 cell line screening .
- Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties, indicating potential applications in neurodegenerative diseases.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 3-amino-3-methylbutanoate | C₇H₁₆ClNO₂ | Simpler structure; less sterically hindered |
Benzyl 2-amino-2-methylpropanoate | C₁₁H₁₅NO₂ | Contains a benzyl group but lacks the ester |
N-benzyl-2-aminoacetate | C₉H₁₁NO₂ | Similar amine functionality with different backbone |
The branched structure of this compound enhances its solubility and interaction with biological targets compared to simpler amines or esters.
Case Studies and Research Findings
- Antiproliferative Activity : In a study assessing the antiproliferative effects on HCT116 cells, analogues of this compound demonstrated significant inhibition of cell growth, with GI50 values indicating varying degrees of potency. The most active analogues were found to induce global histone acetylation, suggesting a mechanism involving epigenetic regulation .
- Binding Studies : Interaction studies have focused on the binding affinities of this compound to specific receptors involved in cancer progression. These studies provide insights into its potential therapeutic applications.
Properties
IUPAC Name |
ethyl 3-(benzylamino)-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-17-13(16)10-14(2,3)15-11-12-8-6-5-7-9-12/h5-9,15H,4,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVCXYHRYDQWIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302340 | |
Record name | ethyl 3-(benzylamino)-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17945-54-9 | |
Record name | 17945-54-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150323 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 3-(benzylamino)-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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